ビス-アミノオキシ-PEG7

概要

説明

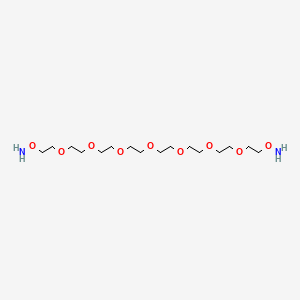

Bis-aminooxy-PEG7: is a polyethylene glycol (PEG) derivative containing two aminooxy groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it highly useful in various biochemical applications. The aminooxy groups in Bis-aminooxy-PEG7 can react with aldehydes to form oxime bonds, or with reductants to form hydroxylamine linkages .

科学的研究の応用

Chemistry: : In chemistry, Bis-aminooxy-PEG7 is used as a linker in the synthesis of complex molecules. It facilitates the formation of oxime bonds, which are stable and useful in various chemical syntheses .

Biology: : In biological research, Bis-aminooxy-PEG7 is used in bioconjugation techniques. It helps in attaching biomolecules to surfaces or other molecules, enhancing their functionality and stability .

Medicine: : In medicine, Bis-aminooxy-PEG7 is used in drug delivery systems. The PEG spacer increases the solubility and stability of drugs, improving their efficacy and reducing side effects .

Industry: : In industrial applications, Bis-aminooxy-PEG7 is used in the production of polymers and other materials. Its ability to form stable bonds makes it valuable in creating durable and high-performance materials .

作用機序

- Role : It connects two essential ligands, crucial for forming PROTAC (PROteolysis TAgeting Chimeras) molecules. These PROTACs enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Target of Action

Action Environment

生化学分析

Biochemical Properties

Bis-aminooxy-PEG7 interacts with various biomolecules through its aminooxy groups. These groups can form oxime bonds with aldehydes, a common functional group in many biomolecules . If a reductant is used, it will form a hydroxylamine linkage . This property allows Bis-aminooxy-PEG7 to participate in a variety of biochemical reactions.

Cellular Effects

It is known that Bis-aminooxy-PEG7 is a PEG-based linker for PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . This suggests that Bis-aminooxy-PEG7 may influence cell function by altering protein levels within the cell.

Molecular Mechanism

Bis-aminooxy-PEG7 exerts its effects at the molecular level primarily through its ability to form bonds with aldehydes . This allows it to interact with a wide range of biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

Given its role as a linker in PROTACs , it is likely that its effects would depend on the stability and degradation rates of the PROTACs it is part of.

Metabolic Pathways

Given its ability to form bonds with aldehydes , it is likely that it could interact with a variety of enzymes and cofactors.

Transport and Distribution

Its hydrophilic nature due to the PEG spacer likely influences its distribution .

Subcellular Localization

Given its role as a linker in PROTACs , it is likely that its localization would depend on the specific proteins it is designed to target.

準備方法

Synthetic Routes and Reaction Conditions: : Bis-aminooxy-PEG7 is synthesized by reacting a PEG derivative with aminooxy groups. The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction. The reaction conditions often include maintaining a low temperature to prevent degradation of the aminooxy groups .

Industrial Production Methods: : Industrial production of Bis-aminooxy-PEG7 involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization or chromatography .

化学反応の分析

Types of Reactions: : Bis-aminooxy-PEG7 primarily undergoes nucleophilic addition reactions with aldehydes to form oxime bonds. Under reductive conditions, it can form hydroxylamine linkages .

Common Reagents and Conditions: : The common reagents used in these reactions include aldehydes and reductants like sodium borohydride. The reactions are typically carried out in aqueous media or organic solvents like DMSO or DMF .

Major Products Formed: : The major products formed from these reactions are oxime bonds when reacting with aldehydes, and hydroxylamine linkages under reductive conditions .

類似化合物との比較

Similar Compounds: : Similar compounds include other PEG derivatives with functional groups like amino, carboxyl, or thiol groups. Examples include amino-PEG, carboxyl-PEG, and thiol-PEG .

Uniqueness: : Bis-aminooxy-PEG7 is unique due to its aminooxy groups, which provide specific reactivity with aldehydes. This specificity and the stability of the resulting oxime bonds make it particularly valuable in bioconjugation and drug delivery applications .

生物活性

Bis-aminooxy-PEG7 is a polyethylene glycol (PEG) derivative characterized by its two aminooxy functional groups, which enable it to form stable linkages with aldehydes. This compound is particularly significant in the field of bioconjugation, where it serves as a versatile linker molecule for the targeted delivery of drugs and imaging agents. Its ability to facilitate selective reactions under mild physiological conditions enhances its utility in various biological applications, including drug delivery systems and therapeutic interventions.

Chemical Structure

- Full Chemical Name : Bis(2-aminooxy)ethyl polyethylene glycol

- CAS Number : 1383980-52-6

- Molecular Weight : Approximately 300 Da

The structure of Bis-aminooxy-PEG7 consists of a linear PEG chain with two aminooxy groups at each end. This configuration allows for efficient bioconjugation through the formation of oxime bonds with aldehyde-containing biomolecules.

The primary reaction mechanism involves the nucleophilic attack of the aminooxy groups on aldehyde moieties, resulting in the formation of stable oxime bonds. This reaction is highly selective and occurs optimally at pH 4.5 in aqueous environments, which is advantageous for biological applications. The stability of the oxime bond under physiological conditions ensures that the conjugated biomolecules maintain their functional integrity during therapeutic use .

Targeted Drug Delivery

Bis-aminooxy-PEG7 plays a crucial role in targeted drug delivery systems. By enabling the conjugation of therapeutic agents to specific proteins or cells, it enhances the precision and efficacy of drug administration. The oxime bond formed is stable, which contributes to the reliability of these bioconjugation strategies.

Case Studies

- Targeted Protein Degradation : In research involving PROTAC (Proteolysis Targeting Chimeras), Bis-aminooxy-PEG7 has been utilized as a linker to tether target proteins to E3 ligases. This facilitates the ubiquitination and subsequent degradation of unwanted proteins, showcasing its potential in cancer therapy by selectively eliminating harmful proteins .

- In Vivo Applications : Studies have demonstrated that Bis-aminooxy-PEG7 can react selectively with various aldehydes under physiological conditions, making it suitable for in vivo applications. Its stability has been confirmed through assays that measure the longevity of oxime bonds in biological systems.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Aminooxyethyl polyethylene glycol | Contains a single aminooxy group | Simpler structure, less reactive |

| Maleimide polyethylene glycol | Reacts with thiols to form thioether linkages | More prone to side reactions compared to oxime |

| Hydroxylamine derivatives | Similar reactivity with aldehydes | Often less stable than oxime bonds |

Bis-aminooxy-PEG7 stands out due to its dual aminooxy functionality, which allows for increased versatility in bioconjugation applications compared to single aminooxy compounds.

Stability and Reactivity Studies

Research has focused on the interaction dynamics between Bis-aminooxy-PEG7 and various aldehydes and ketones. These studies confirm that the compound can selectively react under physiological conditions, making it suitable for long-term applications in biological systems. The stability of oxime bonds formed during these interactions has been validated through various assays .

特性

IUPAC Name |

O-[2-[2-[2-[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2O9/c17-26-15-13-24-11-9-22-7-5-20-3-1-19-2-4-21-6-8-23-10-12-25-14-16-27-18/h1-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMKUVSBEGNABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)OCCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。